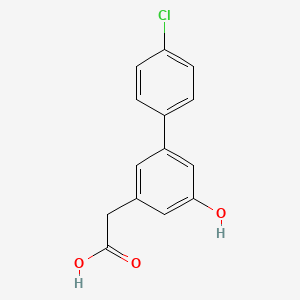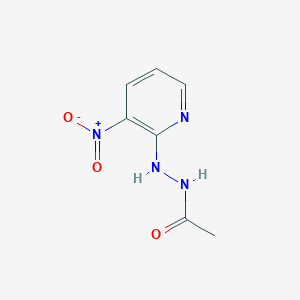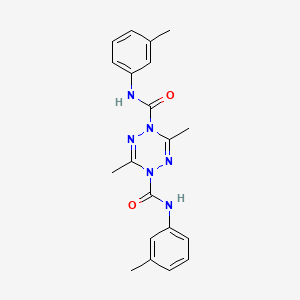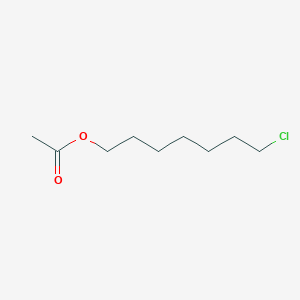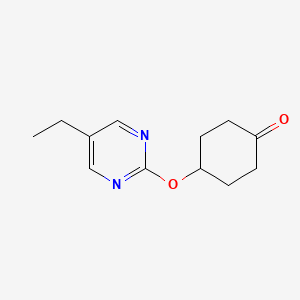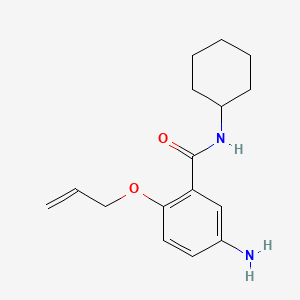
2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol is an organic compound with a complex structure that includes a bromodecyl chain and a dimethoxy-methylbenzene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol typically involves multiple steps. One common method includes the bromination of decanol to form 10-bromodecanol, followed by its reaction with 5,6-dimethoxy-3-methylbenzene-1,4-diol under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis techniques, such as those used in microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromodecyl chain can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as photoresponsive organic molecules for electric field sensing and modulation.
Wirkmechanismus
The mechanism of action of 2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol involves its interaction with specific molecular targets. The bromodecyl chain allows for insertion into lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. The dimethoxy-methylbenzene core may interact with various enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol is unique due to its combination of a bromodecyl chain and a dimethoxy-methylbenzene coreFor example, its ability to undergo various chemical reactions and its potential use in multiple scientific fields make it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
336184-90-8 |
|---|---|
Molekularformel |
C19H31BrO4 |
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
2-(10-bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol |
InChI |
InChI=1S/C19H31BrO4/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h21-22H,4-13H2,1-3H3 |
InChI-Schlüssel |
MUPRSZJKPYSXDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


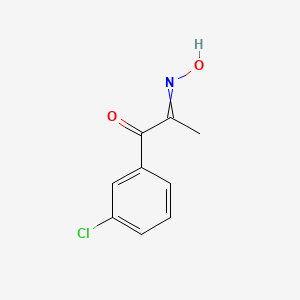
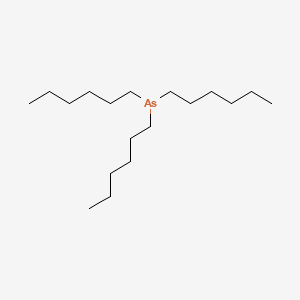


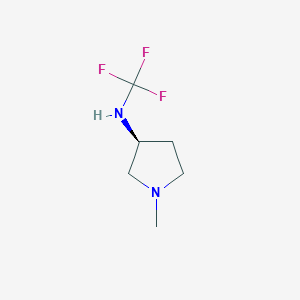
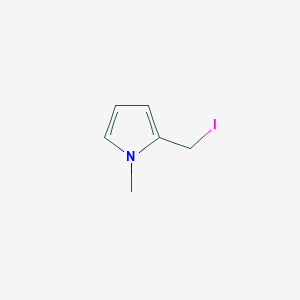
![6-Isopropyl-1,6-diazaspiro[3.4]octane](/img/structure/B13951096.png)
